molecular formula C7H6BrF2NO B1409768 3-Bromo-2-difluoromethoxy-4-methylpyridine CAS No. 1807115-72-5

3-Bromo-2-difluoromethoxy-4-methylpyridine

Cat. No.: B1409768
CAS No.: 1807115-72-5
M. Wt: 238.03 g/mol
InChI Key: UBFHFOWKCJGJAL-UHFFFAOYSA-N
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Description

3-Bromo-2-difluoromethoxy-4-methylpyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-difluoromethoxy-4-methylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with diiodomethane to produce 2,5-diiodopyridine. This intermediate is then reacted with bromoethane under basic conditions to introduce the bromo group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-difluoromethoxy-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce 3-hydroxy-2-difluoromethoxy-4-methylpyridine .

Scientific Research Applications

3-Bromo-2-difluoromethoxy-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-2-difluoromethoxy-4-methylpyridine exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which are typically studied in the context of specific research projects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-difluoromethoxy-4-methylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-3-11-6(5(4)8)12-7(9)10/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHFOWKCJGJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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